3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide
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Overview
Description
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a haloketone.
Amination: The thiazole derivative is then reacted with an aniline derivative to introduce the amino group.
Phenol Introduction:
Industrial production methods may involve optimization of these steps to increase yield and purity, such as using microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens .
Scientific Research Applications
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide involves its interaction with biological targets, leading to oxidative damage in fungal cells. The compound increases the production of reactive oxygen species (ROS) within the cells, causing DNA damage and ultimately cell death . This mechanism makes it an effective antifungal agent.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
4-phenyl-1,3-thiazol-2-yl hydrazine: Exhibits similar antifungal activity.
Benzothiazole derivatives: Known for their antimicrobial and antitumor activities.
N-(6-chlorobenzo[d]thiazol-2-yl)carbamothioyl]benzamide: Shows significant pharmacological activities.
Compared to these compounds, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide stands out due to its specific mechanism of inducing oxidative damage, making it a unique and potent antifungal agent.
Properties
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.BrH/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11;/h1-10,18H,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAVQOFGAMOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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